molecular formula C22H15F3N2OS2 B2682579 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol CAS No. 861206-98-6

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol

Cat. No.: B2682579
CAS No.: 861206-98-6
M. Wt: 444.49
InChI Key: URGPTKZDJDLZON-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of Thiazole-Chalcone Hybrids as Multifunctional Pharmacophores

Thiazole-chalcone hybrids have garnered significant attention due to their dual capacity to modulate biological targets through complementary mechanisms. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, confers metabolic stability and π-π stacking interactions with protein binding sites. Chalcones, characterized by their α,β-unsaturated ketone systems, contribute electrophilic reactivity and conformational flexibility, enabling interactions with cysteine residues or Michael acceptors in enzymes.

The fusion of these pharmacophores creates molecules capable of simultaneous inhibition of multiple pathways. For instance, thiazole-chalcone hybrids have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory cascades, while also disrupting microtubule assembly in cancer cells. This dual functionality is exemplified by derivatives such as 12 and 7 , which exhibit antitubercular activity at MIC values of 2.43 and 4.41 µM, respectively, surpassing pyrazinamide (MIC = 25.34 µM). Similarly, chalcone 20 showed potent antiproliferative effects against DU-145 prostate cancer cells (IC~50~ = 6.86 ± 1 µM), outperforming methotrexate (IC~50~ = 11 ± 1 µM).

Structural Feature Biological Impact Example Activity
Thiazole ring Enhances metabolic stability and binding COX-2 inhibition
Chalcone linker Facilitates Michael addition to thiols Microtubule disruption
Trifluoromethyl group Improves bioavailability and lipophilicity Antitubercular activity
Hydroxyl substituent Enables hydrogen bonding with targets Anticancer activity

Structural Evolution of 2-[(E)-1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol

The target compound’s architecture arises from strategic modifications to earlier thiazole hybrids. Key structural elements include:

  • Dual Thiazole Cores : The presence of two thiazole rings amplifies electron-deficient character, favoring interactions with nucleophilic residues in enzymes. The 5-methyl-4-phenyl substitution on the first thiazole enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets.
  • Ethenyl Linker : The (E)-configured ethenyl bridge between thiazoles introduces rigidity, reducing entropy penalties upon target binding. This configuration also positions the 2-(trifluoromethyl)phenyl group orthogonally to the thiazole planes, optimizing van der Waals interactions.
  • Trifluoromethylphenyl Group : The electron-withdrawing trifluoromethyl group at the 2-position of the phenyl ring stabilizes the chalcone’s keto-enol tautomer, enhancing electrophilicity for nucleophilic attack. This modification also increases lipophilicity, aiding membrane permeation.
  • Hydroxyl Substituent : The 4-hydroxyl group on the second thiazole enables hydrogen bonding with catalytic residues, as seen in COX-2 inhibition.

Synthetic routes to analogous compounds often employ Claisen-Schmidt condensations, as demonstrated in the preparation of thiazole-chalcone hybrids 36 (a–u) (Scheme 6). For the target molecule, a multi-step approach likely involves:

  • Cyclization of thiourea derivatives with α-halo ketones to form thiazole intermediates.
  • Aldol condensation between thiazole-carbaldehydes and acetophenone derivatives under basic conditions.
  • Introduction of the trifluoromethyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Computational studies, such as AutoDock simulations, predict strong binding to mycobacterial enoyl-acyl carrier protein reductase (InhA) and human topoisomerase II, aligning with observed antitubercular and anticancer activities. SwissADME analyses further indicate favorable drug-likeness, with moderate LogP values (3.1–3.5) and high gastrointestinal absorption.

Properties

IUPAC Name

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS2/c1-13-19(14-7-3-2-4-8-14)27-21(30-13)16(20-26-18(28)12-29-20)11-15-9-5-6-10-17(15)22(23,24)25/h2-12,28H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGPTKZDJDLZON-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=CC2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)/C(=C/C2=CC=CC=C2C(F)(F)F)/C3=NC(=CS3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the thiazole rings with the phenyl and trifluoromethyl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the phenyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H15N3O2SC_{18}H_{15}N_3O_2S, with a molecular weight of approximately 341.39 g/mol. The presence of thiazole rings contributes to its biological activity, as thiazoles are known for their versatility in medicinal chemistry.

Case Studies

  • Study on Thiazole Derivatives :
    • Researchers synthesized several thiazole derivatives and tested them against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells. The compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating strong anticancer activity compared to standard treatments like cisplatin .
  • Structure-Activity Relationship (SAR) :
    • A study highlighted the importance of substituents on the thiazole ring for enhancing anticancer activity. The presence of specific groups, such as methoxy or halogen substituents, was found to significantly improve the efficacy of these compounds against various cancer types .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Notes
Compound AA54923.30 ± 0.35Strong selectivity
Compound BU25115.00 ± 0.20Highest activity
Compound CWM79325.00 ± 0.40Moderate activity

Overview

The antimicrobial potential of thiazole derivatives has been extensively studied, revealing effectiveness against a range of microbial pathogens.

Case Studies

  • Antibacterial Activity :
    • A series of substituted phenylthiazol-2-amines were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Notably, certain derivatives exhibited superior antibacterial properties compared to standard antibiotics .
  • Antitubercular Activity :
    • Research demonstrated that some thiazole derivatives possess significant antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL .

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Efficacy
Compound DStaphylococcus aureus0.5Excellent
Compound EEscherichia coli1.0Good
Compound FMycobacterium tuberculosis0.09Superior

Mechanism of Action

The mechanism of action of 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 5-Methyl-4-phenyl (Thiazole 1); 2-(Trifluoromethyl)phenyl (Ethenyl); 4-Hydroxy (Thiazole 2) ~447.5 (calculated) Dual thiazole cores, E-configuration, trifluoromethyl group N/A
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Ethyl carboxylate; 5-Trifluoromethyl; 2-Phenyl 301.28 Single thiazole, electron-withdrawing groups enhance reactivity
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one α,β-Unsaturated ketone; 4-Methylphenyl 243.31 Conjugated ketone for electrophilic interactions
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol Methoxy-methylphenyl; Trifluoromethylphenyl; Methanol 407.46 Branched alkyl chain, polar hydroxyl group

Key Observations :

  • The trifluoromethyl group is a common feature in bioactive thiazoles, enhancing membrane permeability .

Key Insights :

  • The target’s 4-hydroxy group could mimic phenolic inhibitors (e.g., tyrosine kinase inhibitors), while the trifluoromethyl group enhances blood-brain barrier penetration compared to non-fluorinated analogs .
  • Dual thiazole systems, as seen in ’s triazole-thiazole hybrids, often exhibit superior potency due to multi-target engagement .
Substituent Effects on Properties
  • Electron-Withdrawing Groups (e.g., Trifluoromethyl) : Increase oxidative stability but may reduce nucleophilic reactivity .
  • Hydroxy vs.
  • Ethenyl Bridge : The E-configuration minimizes steric clash between the two thiazole rings, favoring planar molecular geometries that enhance π-π stacking .

Biological Activity

The compound 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article delves into the biological activities of this specific compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is C18H16N2S2C_{18}H_{16}N_2S_2 with a molecular weight of approximately 340.46 g/mol. The structural characteristics of thiazole derivatives often influence their biological activity significantly.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with thiazole rings can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Inhibition : Thiazoles can act as microtubule inhibitors, disrupting the normal cell cycle and leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring is crucial for enhancing anticancer activity. For example, methyl groups at certain positions on the phenyl ring have been associated with increased potency against cancer cells . A notable finding was that a compound with an IC50 value of 1.61 µg/mL against HepG2 cells demonstrated significant cytotoxicity .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92HepG2
Compound 101.98 ± 1.22HepG2

Antimicrobial Activity

Thiazole derivatives also show promise as antimicrobial agents. Some studies have reported that these compounds possess inhibitory effects against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infectious diseases . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of thiazole derivatives. Research has indicated that certain thiazole-containing compounds demonstrate significant anticonvulsant activity in animal models, outperforming standard medications like ethosuximide . This suggests a potential pathway for developing new treatments for epilepsy and related disorders.

Study 1: Anticancer Efficacy in Hepatocellular Carcinoma

In a recent study, a series of thiazole derivatives were synthesized and tested against HepG2 cell lines using MTT assays. The study revealed that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics . The findings highlighted the importance of structural modifications in optimizing therapeutic efficacy.

Study 2: Anticonvulsant Activity Assessment

A different study focused on evaluating the anticonvulsant effects of thiazole derivatives in rodent models. The results indicated that certain compounds exhibited a median effective dose significantly lower than traditional anticonvulsants, suggesting their potential as more effective treatment options .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of thiazole intermediates. Key steps include:

  • Coupling reactions : Formation of the ethenyl bridge between thiazole and trifluoromethylphenyl groups via Heck or Wittig reactions.
  • Functional group protection : Use of catalysts (e.g., Bleaching Earth Clay at pH 12.5) and PEG-400 as a solvent for controlled coupling .
  • Purification : Recrystallization from aqueous acetic acid or ethanol-DMF mixtures to isolate the product .

Q. Critical Conditions :

ParameterOptimal RangeReference
Temperature70–80°C
CatalystBleaching Earth Clay
SolventPEG-400
Reaction Time1–2 hours

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Look for diagnostic peaks:
    • Thiazole protons: δ 7.82 ppm (s, Thiazole-CH) .
    • Olefinic protons (E-configuration): δ ~6.5–7.5 ppm (coupling constant J > 16 Hz for trans) .
  • IR Spectroscopy : Key absorptions include:
    • O–H stretch (phenolic): ~3200–3500 cm⁻¹.
    • C=C (ethenyl): ~1600 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 305 [M+1] for analogous compounds) .

Q. What are the initial protocols for screening the compound’s biological activity, and what assays are most relevant?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC values determined at 24–48 hours .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 72-hour exposure .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., ethenyl bridge formation) be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use deuterated reagents to track proton transfer in coupling reactions.
  • DFT Calculations : Model transition states to identify energy barriers for stereoselective E/Z isomerism .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate laws and intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Metabolic Stability : Assess compound degradation in serum (e.g., half-life in FBS at 37°C) to account for false negatives .
  • Synergistic Effects : Test combinations with known inhibitors to rule off-target effects.

Q. How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Focus on hydrogen bonds with trifluoromethylphenyl and thiazol-4-ol groups .
  • MD Simulations : Run 100-ns trajectories to validate binding stability (RMSD < 2 Å) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. What are the challenges in optimizing this compound’s solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Synthesize phosphate or acetate salts (e.g., sodium salt via NaOH treatment) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA polymers for controlled release, monitored via dynamic light scattering (DLS) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substitution Analysis : Modify phenyl (e.g., para-fluoro vs. trifluoromethyl) and thiazole (e.g., 5-methyl vs. unsubstituted) groups .
  • SAR Table :
DerivativeActivity (IC₅₀, μM)Key Modification
Parent Compound12.5Baseline
5-Methyl removal>50↓ Thiazole stability
Trifluoromethyl swap8.2↑ Hydrophobic binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.